

Methyl 2-fluoro-4-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-fluoro-4-nitrobenzoate

Cat. No.: B1587532

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-fluoro-4-nitrobenzoate**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

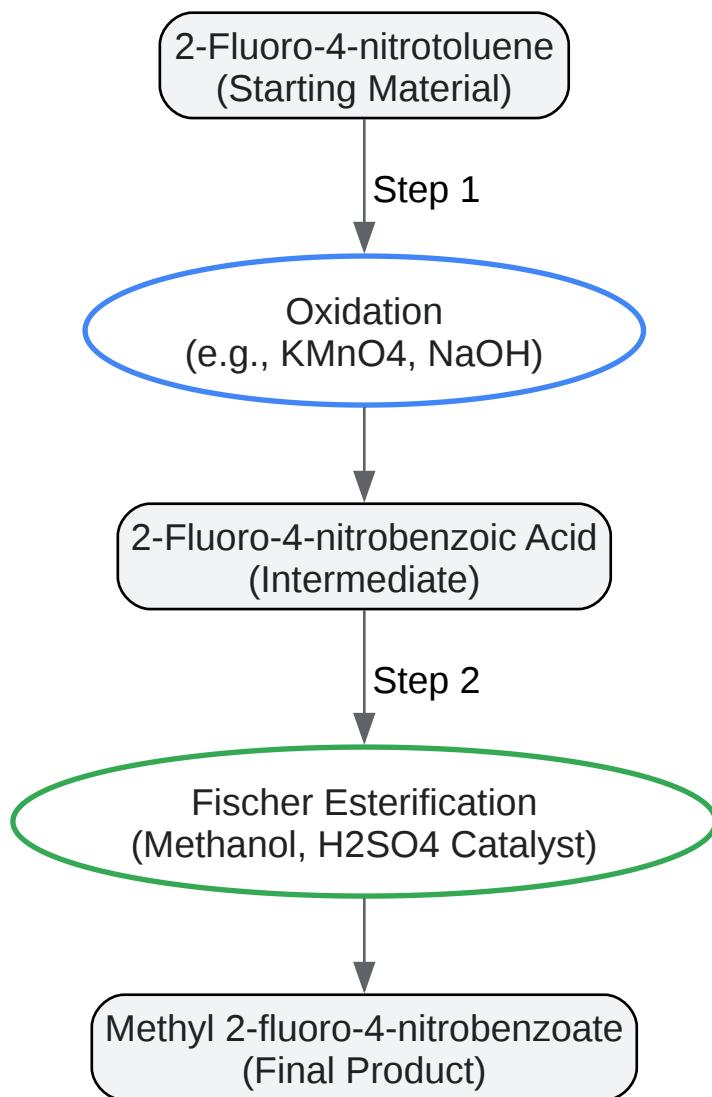
Abstract

Methyl 2-fluoro-4-nitrobenzoate is a pivotal chemical intermediate, strategically employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional architecture—comprising an ester, a nitro group, and a fluorine atom on an aromatic scaffold—offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its core properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and its strategic application in drug development. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles to support researchers, scientists, and drug development professionals in leveraging this valuable building block.

Core Molecular Profile

Methyl 2-fluoro-4-nitrobenzoate, registered under CAS Number 392-09-6, is a cornerstone building block in synthetic organic chemistry.^{[1][2]} Its molecular structure is fundamental to its reactivity and utility. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electron density of the benzene ring, activating it for certain reactions and providing unique physicochemical properties to its derivatives.

A summary of its essential identifiers and properties is provided below.


Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ FNO ₄	[1] [3]
Molecular Weight	199.14 g/mol	[1] [4]
CAS Number	392-09-6	[1] [2] [3]
IUPAC Name	methyl 2-fluoro-4-nitrobenzoate	N/A
Synonyms	Benzoic acid, 2-fluoro-4-nitro-, methyl ester; 2-Fluoro-4-nitrobenzoic acid methyl ester	[3]
Physical Form	Solid	

Synthesis and Purification Workflow

The synthesis of **Methyl 2-fluoro-4-nitrobenzoate** is typically achieved via a two-step process starting from 2-fluoro-4-nitrotoluene. This pathway involves an initial oxidation to the corresponding carboxylic acid, followed by a classic Fischer esterification. This approach is efficient and scalable, relying on well-understood and robust chemical transformations.

Synthetic Pathway Overview

The logical flow from the starting material to the final product is illustrated below. This process is designed for high yield and purity, ensuring the final intermediate is suitable for the rigorous demands of pharmaceutical synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-fluoro-4-nitrobenzoate**.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-fluoro-4-nitrobenzoic acid to its methyl ester. The procedure is based on the well-established Fischer esterification method, analogous to the synthesis of similar nitrobenzoate esters.^[5]

Materials:

- 2-Fluoro-4-nitrobenzoic acid

- Methanol (MeOH), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
- Separatory funnel

Step-by-Step Methodology:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
 - Expert Insight: Using an excess of methanol not only serves as the solvent but also drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
- Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the flask. This step is exothermic and should be performed with caution, preferably in an ice bath.
 - Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Expert Insight: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without evaporating the solvent.

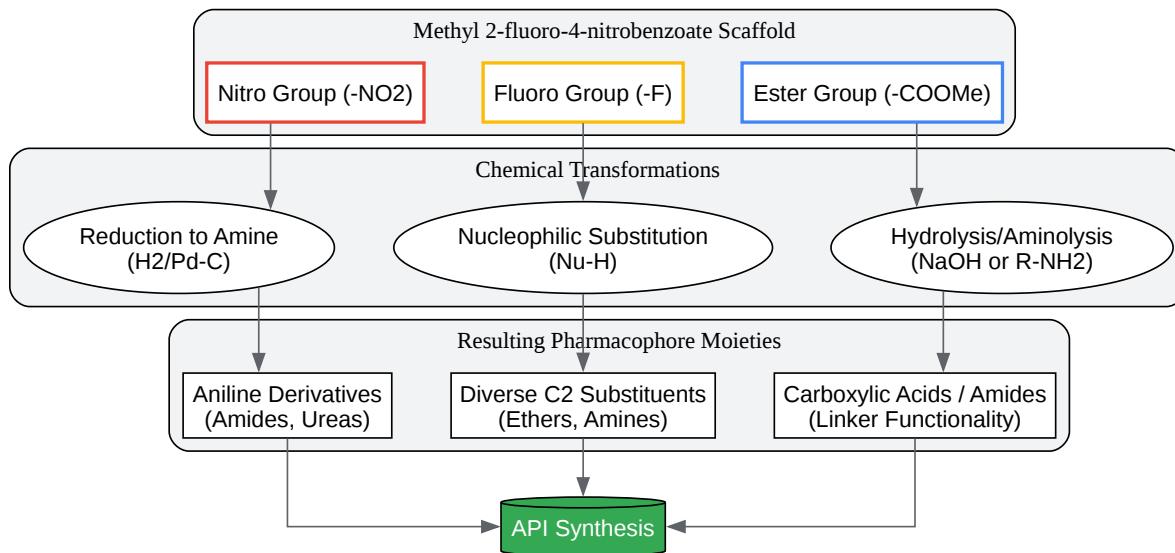
- Workup - Quenching: After cooling to room temperature, pour the reaction mixture over ice water. This will precipitate the crude ester product and dilute the acid.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Continue addition until effervescence ceases.
 - Trustworthiness: This step is critical for removing acidic impurities. The purity of the final product depends on a thorough and careful workup.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
- Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 2-fluoro-4-nitrobenzoate**.

Purification and Analysis

For applications in drug development, high purity is paramount. The crude product can be further purified using recrystallization or column chromatography. The identity and purity of the final compound should be confirmed using modern analytical techniques. A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier (phosphoric or formic acid) is a suitable technique for purity assessment.[\[3\]](#)

Chemical Reactivity and Strategic Applications in Drug Discovery

The utility of **Methyl 2-fluoro-4-nitrobenzoate** as a building block stems from the distinct reactivity of its three functional groups. This allows for sequential and regioselective modifications, making it a valuable scaffold in medicinal chemistry.[\[4\]](#)[\[6\]](#)


Key Chemical Transformations

- **Nitro Group Reduction:** The nitro group is readily reduced to an amine (-NH₂) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields Methyl 4-amino-2-fluorobenzoate, a key precursor for constructing amides, ureas, and heterocyclic rings common in many active pharmaceutical ingredients (APIs).
- **Nucleophilic Aromatic Substitution (S_nAr):** The fluorine atom is activated by the electron-withdrawing nitro and ester groups, making it a good leaving group for S_nAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the C2 position, a critical strategy for scaffold diversification.
- **Ester Manipulation:** The methyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can be converted directly into an amide via aminolysis. This provides a handle for linking the molecule to other fragments or for modulating solubility and pharmacokinetic properties.

Role in Pharmaceutical Synthesis

Fluorinated aromatic compounds are highly sought after in drug design because the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.^{[4][6]} **Methyl 2-fluoro-4-nitrobenzoate** serves as an intermediate in the synthesis of a range of pharmaceuticals, including selective kinase inhibitors and other targeted therapies.^{[4][6]}

The logical relationship between its functional groups and its application as a versatile building block is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 2-fluoro-4-nitrobenzoate | SIELC Technologies [sielc.com]
- 4. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]
- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 6. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]
- To cite this document: BenchChem. [Methyl 2-fluoro-4-nitrobenzoate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587532#methyl-2-fluoro-4-nitrobenzoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com